Home > Products > Screening Compounds P119507 > 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine
2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine - 1545522-14-2

2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine

Catalog Number: EVT-2605997
CAS Number: 1545522-14-2
Molecular Formula: C11H14N4O
Molecular Weight: 218.26
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine is a heterocyclic compound that features a unique combination of imidazole and pyridine rings. This compound is of interest due to its potential pharmacological applications, particularly in the field of medicinal chemistry. The presence of both the imidazole and pyridine moieties enhances its biological activity, making it a candidate for further research in drug development.

Source

The compound can be synthesized through various methods, including multicomponent reactions and microwave-assisted synthesis. Recent advances in synthetic techniques have facilitated the creation of similar pyridine derivatives, which are known for their solubility and bioactivity against multidrug-resistant pathogens .

Classification

2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine belongs to the class of imidazo-pyridine derivatives. These compounds are characterized by their fused ring systems, which often exhibit significant biological activity, including antimicrobial and anticancer properties .

Synthesis Analysis

Methods

The synthesis of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine can be achieved through several methods:

  1. Multicomponent Reactions (MCRs): This approach allows for the simultaneous formation of multiple bonds in a single reaction step, which is efficient for synthesizing complex heterocycles like pyridines and imidazoles. Catalysts such as magnetic nanoparticles have been employed to enhance yields and reduce reaction times .
  2. Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate chemical reactions, often resulting in higher yields and shorter reaction times compared to conventional heating methods. It has been effectively applied in synthesizing various pyridine derivatives .

Technical Details

The synthesis typically involves the reaction of an appropriate imidazole precursor with a substituted pyridine derivative under controlled conditions, often using solvents or catalysts to facilitate the reaction. The use of green chemistry principles is also becoming more prevalent in these syntheses to minimize environmental impact .

Molecular Structure Analysis

Data

  • Molecular Formula: C12H15N3O
  • Molecular Weight: 219.27 g/mol
  • Canonical SMILES: CC1=NC(=CN1C2=C(C=CN=C2)C(=O)OC)N

This structure highlights the presence of both the imidazole and pyridine rings, contributing to its chemical reactivity and biological properties.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for nitrogen-containing heterocycles:

  1. Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents at the pyridine or imidazole rings.
  2. Cyclization Reactions: The compound may also engage in cyclization reactions under acidic or basic conditions, potentially forming more complex structures.

Technical Details

The reactivity is influenced by the electronic properties imparted by substituents on the rings. For instance, electron-donating groups (like methoxy) can enhance nucleophilicity, while electron-withdrawing groups may stabilize positive charges during electrophilic attacks.

Mechanism of Action

Process

The mechanism of action for 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine primarily involves its interaction with biological targets such as enzymes or receptors.

  1. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways, particularly those related to cancer or inflammation.
  2. Receptor Binding: Its structural features allow it to bind selectively to certain receptors, modulating their activity and influencing cellular responses.

Data

Studies have indicated that similar compounds exhibit significant inhibitory effects on various kinases and enzymes involved in cell proliferation and survival pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide, indicating good bioavailability potential.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity characteristic of amines and heterocycles, including potential for hydrogen bonding due to nitrogen atoms.

Relevant analyses include spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment.

Applications

Scientific Uses

2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting cancer or infectious diseases due to its bioactive properties.
  2. Biochemical Research: Useful in studying enzyme mechanisms and receptor interactions owing to its ability to modulate biological pathways.
  3. Antimicrobial Agents: Research indicates that derivatives of this compound can exhibit antibacterial properties against resistant strains .
Introduction to the Pharmacological Significance of Imidazole-Pyridine Hybrids

Role of Imidazole-Pyridine Scaffolds in Targeted Drug Discovery

The structural versatility of imidazole-pyridine hybrids enables their application across diverse anticancer mechanisms. Recent studies demonstrate their efficacy against multiple kinase targets, including glycogen synthase kinase-3β (GSK-3β), which is significantly upregulated in hepatocellular carcinoma tissues and negatively impacts patient prognosis [1]. The strategic incorporation of substituents on both ring systems allows precise modulation of target affinity and selectivity profiles. For instance, fifteen novel imidazole-pyridine-based molecules were synthesized and evaluated against lung (H1299) and colon (HCT116) adenocarcinoma cell lines, with compounds 5a, 5d, 5e, and 5f exhibiting potent antiproliferative activity (IC₅₀ < 30 µM) [1]. Molecular docking and quantitative structure-activity relationship (QSAR) studies revealed excellent binding affinity of these compounds to GSK-3β, establishing the structural basis for their therapeutic potential [1].

Table 1: Anticancer Activity of Representative Imidazole-Pyridine Hybrids [1]

CompoundH1299 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)Primary Target
5a<30<30Not testedGSK-3β
5d<30<30Most activeGSK-3β
5e<30<30Moderate activityGSK-3β
5f<30<30Moderate activityGSK-3β

Beyond kinase inhibition, these hybrids demonstrate broad-spectrum potential against various malignancies. Modifications at the N1 position of imidazole and the C6 position of pyridine significantly influence cytotoxicity profiles across cancer types [7] [8]. For example, benzimidazole-acetohydrazide derivatives bearing structural similarities to imidazole-pyridine hybrids exhibit potent inhibitory activity against A549 (lung), HCT116 (colon), HepG2 (liver), PC-9, and A375 (melanoma) cell lines, with IC₅₀ values ranging from 4-17 μM [8]. This structural adaptability facilitates optimization for specific cancer types while maintaining core target engagement capabilities.

Structural and Functional Relevance of 2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine in Kinase Inhibition

The compound 2-(2-Ethyl-imidazol-1-yl)-6-methoxy-pyridin-3-ylamine exemplifies the strategic design principles underpinning imidazole-pyridine therapeutics. Its structure features three pharmacologically significant components: (1) a 2-ethyl-substituted imidazole ring, (2) a 6-methoxy-pyridine moiety, and (3) a 3-position amine group on the pyridine ring [1] [9]. The ethyl group at the C2 position of imidazole enhances hydrophobic interactions within kinase binding pockets, while the methoxy substituent at the pyridine C6 position influences electron density and hydrogen-bonding capacity [1]. The primary amine at pyridine C3 serves as a crucial hydrogen bond donor or acceptor, facilitating interactions with catalytic residues in kinase domains [9].

Molecular modeling studies indicate that this compound likely occupies the adenosine triphosphate (ATP)-binding cleft of kinases through a three-point anchoring mechanism: (1) the imidazole nitrogen coordinates with hinge region residues, (2) the pyridine ring engages in π-stacking interactions with gatekeeper residues, and (3) the amine group forms hydrogen bonds with the kinase's catalytic lysine or aspartic acid residues [1] [9]. This binding mode resembles that observed in co-crystallized imidazo[4,5-b]pyridine inhibitors with Aurora-A kinase, where analogous interactions stabilize the kinase-inhibitor complex [3]. The compound's structural features are optimized for simultaneous engagement of both the hinge region (via imidazole) and the ribose pocket (via methoxy-pyridine), a characteristic observed in potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors [9].

The electronic distribution across the hybrid scaffold significantly influences target selectivity. Quantum mechanical calculations reveal that the electron-donating methoxy group increases electron density at the pyridine nitrogen, enhancing its ability to form cation-π interactions with positively charged residues near the ATP-binding site [7] [9]. This electronic modulation, combined with the hydrophobic character of the ethyl substituent, creates a balanced affinity profile that can be fine-tuned for specific kinase families, including GSK-3β, PI3K, and mTOR [1] [9].

Historical Development of Dual PI3K/mTOR Inhibitors and Analogous Compounds

The therapeutic rationale for dual PI3K/mTOR inhibition stems from the intricate crosstalk within the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway, a master regulator of cell proliferation, survival, and metabolism frequently dysregulated in human cancers [4] [9]. Early inhibitors targeted individual nodes (PI3K or mTOR alone), but compensatory pathway activation limited their efficacy, prompting development of dual-targeting agents [4]. The discovery that imidazole-containing heterocycles could effectively inhibit both kinases emerged from high-throughput screening campaigns identifying benzimidazole-based leads, which were subsequently optimized to improve potency and pharmacokinetic properties [9].

Table 2: Evolution of Imidazole-Containing PI3K/mTOR Inhibitors [4] [9]

GenerationRepresentative CompoundCore StructurePI3Kα IC₅₀mTOR IC₅₀Key Advancement
FirstLead compound 1Benzimidazole>1 µM>1 µMInitial screening hit
SecondMethoxypyridine derivativesImidazo[1,2-a]pyridine<100 nM<100 nMAffinity pocket optimization
ThirdTertiary alcohol 18Imidazo[1,2-a]pyridine<50 nM<50 nMRibose pocket engagement; in vivo activity

The strategic replacement of benzimidazole with imidazo[1,2-a]pyridine represented a breakthrough, as it allowed optimal access to both the affinity pocket (via methoxypyridine substituents) and the ribose pocket (through diverse C3 substituents) of PI3Kα and mTOR [9]. This scaffold modification significantly enhanced biochemical potency, yielding compounds with low nanomolar IC₅₀ values against both enzymes [9]. For instance, tertiary alcohol derivatives exemplified by compound 18 demonstrated potent cellular activity (PI3Kα IC₅₀ < 50 nM) and favorable pharmacokinetics, enabling in vivo pharmacodynamic evaluation [9]. In mouse models, compound 18 achieved 56% inhibition of hepatocyte growth factor (HGF)-induced AKT (Ser473) phosphorylation at 30 mg/kg, validating the dual inhibition approach [9].

The structural evolution of these inhibitors reflects three key design principles: (1) affinity pocket occupation through hydrophobic heterocycles (e.g., methoxypyridine), (2) ribose pocket engagement via hydrogen-bonding groups (e.g., tertiary alcohols), and (3) scaffold optimization for balanced potency against both targets [9]. Compounds bearing the 2-(2-Ethyl-imidazol-1-yl)-6-methoxy-pyridin-3-ylamine substructure represent a logical extension of this design strategy, as they incorporate the critical elements necessary for simultaneous PI3K/mTOR engagement: a hydrogen-bonding amine at the pyridine C3 position (ribose pocket vector), a methoxy group for affinity pocket access, and the ethyl-imidazole moiety for hinge region binding [1] [9]. This structural convergence highlights the scaffold's versatility for addressing complex kinase networks in oncology therapeutics.

Properties

CAS Number

1545522-14-2

Product Name

2-(2-Ethyl-imidazol-1-YL)-6-methoxy-pyridin-3-ylamine

IUPAC Name

2-(2-ethylimidazol-1-yl)-6-methoxypyridin-3-amine

Molecular Formula

C11H14N4O

Molecular Weight

218.26

InChI

InChI=1S/C11H14N4O/c1-3-9-13-6-7-15(9)11-8(12)4-5-10(14-11)16-2/h4-7H,3,12H2,1-2H3

InChI Key

VVQPIWQIOIEEMN-UHFFFAOYSA-N

SMILES

CCC1=NC=CN1C2=C(C=CC(=N2)OC)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.